Diaryl morpholine derivative 1
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Overview
Description
Diaryl morpholine derivative 1 is a compound that features a morpholine ring substituted with two aryl groups. This structure imparts unique chemical and biological properties, making it a valuable molecule in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diaryl morpholine derivative 1 can be synthesized through several methods:
Friedel–Crafts Acylation: This involves the acylation of aromatic hydrocarbons with aroyl chloride in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Aryl organometallics can be added to aromatic aldehydes or imines.
Condensation Reactions: Active aromatic compounds can be condensed with ketones.
Industrial Production Methods
In industrial settings, the synthesis of diaryl morpholine derivatives often employs transition-metal catalysis due to its efficiency and high yield. Methods such as reductive cross-electrophile couplings, benzylic C–H bond arylation, and asymmetric hydrogenation are commonly used .
Chemical Reactions Analysis
Types of Reactions
Diaryl morpholine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Diaryl morpholine derivative 1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diaryl morpholine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Diarylalkanes: These compounds also feature two aryl groups but lack the morpholine ring.
Diaryl ethers: Contain an oxygen atom between the aryl groups instead of a morpholine ring.
Diaryl ketones: Feature a carbonyl group between the aryl groups.
Uniqueness
Diaryl morpholine derivative 1 is unique due to the presence of the morpholine ring, which imparts additional chemical stability and biological activity compared to other diaryl compounds .
Properties
Molecular Formula |
C22H22Cl3NO4 |
---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
tert-butyl 2-[4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-3-oxomorpholin-2-yl]acetate |
InChI |
InChI=1S/C22H22Cl3NO4/c1-22(2,3)30-20(27)11-19-21(28)26(15-7-4-13(23)5-8-15)18(12-29-19)16-9-6-14(24)10-17(16)25/h4-10,18-19H,11-12H2,1-3H3 |
InChI Key |
XAGXRDZNWDXEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)N(C(CO1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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